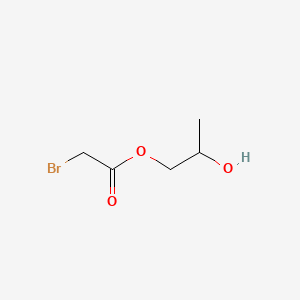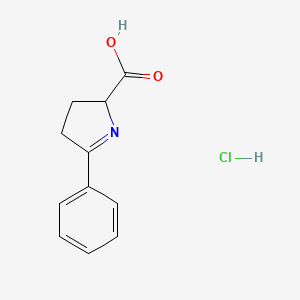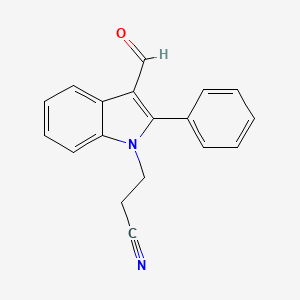
1H-Indole-1-propanenitrile, 3-formyl-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-1-propanenitrile, 3-formyl-2-phenyl- is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural products and synthetic drugs . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1H-Indole-1-propanenitrile, 3-formyl-2-phenyl- can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses phenylhydrazine and cyclohexanone under acidic conditions to form the indole ring . Another method involves the reaction of 1H-indole-3-carbaldehyde with various reagents to introduce the propanenitrile and formyl groups . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Análisis De Reacciones Químicas
1H-Indole-1-propanenitrile, 3-formyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major Products: These reactions can yield a variety of products, including substituted indoles, amines, and carboxylic acids.
Aplicaciones Científicas De Investigación
1H-Indole-1-propanenitrile, 3-formyl-2-phenyl- has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: This compound and its derivatives are investigated for potential therapeutic applications, such as drug development for various diseases.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 1H-Indole-1-propanenitrile, 3-formyl-2-phenyl- involves its interaction with various molecular targets. The indole ring can bind to multiple receptors and enzymes, influencing biological pathways. For example, it can inhibit enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors . The exact pathways depend on the specific derivative and its functional groups.
Comparación Con Compuestos Similares
1H-Indole-1-propanenitrile, 3-formyl-2-phenyl- can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: Similar in structure but lacks the propanenitrile group.
3-Phenyl-1H-indole: Lacks the formyl and propanenitrile groups but shares the phenyl substitution.
Indole-3-acetic acid: A natural plant hormone with different functional groups but the same indole core.
The uniqueness of 1H-Indole-1-propanenitrile, 3-formyl-2-phenyl- lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
41450-77-5 |
|---|---|
Fórmula molecular |
C18H14N2O |
Peso molecular |
274.3 g/mol |
Nombre IUPAC |
3-(3-formyl-2-phenylindol-1-yl)propanenitrile |
InChI |
InChI=1S/C18H14N2O/c19-11-6-12-20-17-10-5-4-9-15(17)16(13-21)18(20)14-7-2-1-3-8-14/h1-5,7-10,13H,6,12H2 |
Clave InChI |
SUPYBCMCZGDUBS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2CCC#N)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


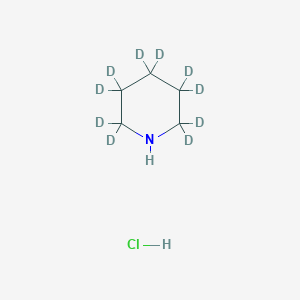
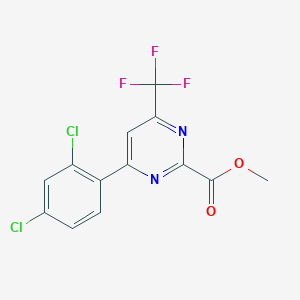
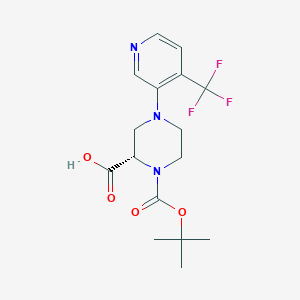
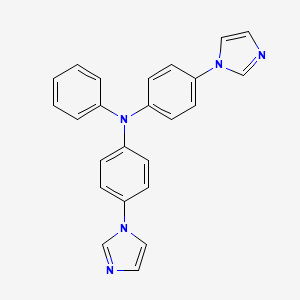

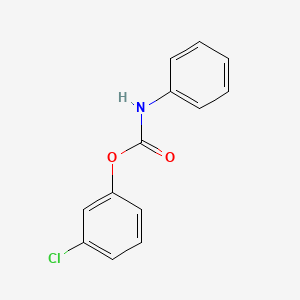
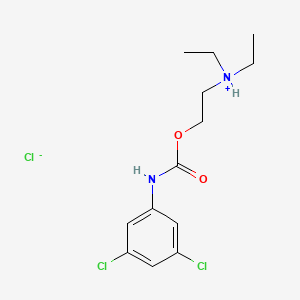
![2,2'-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol](/img/structure/B13730382.png)
